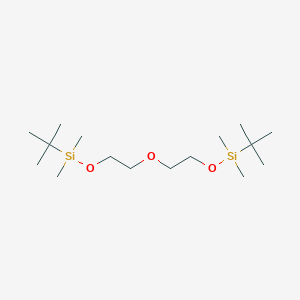
2,2,3,3,11,11,12,12-OCTAMETHYL-4,7,10-TRIOXA-3,11-DISILATRIDECANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is a chemical compound with the molecular formula C16H38O3Si2. It is known for its unique structure, which includes multiple oxygen and silicon atoms, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane typically involves the reaction of diethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .
Aplicaciones Científicas De Investigación
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylene glycol bis(tert-butyldimethylsilyl) ether
- Tert-butyl[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]dimethylsilane
Uniqueness
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is unique due to its multiple silicon and oxygen atoms, which provide it with distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it suitable for a wider range of applications .
Propiedades
IUPAC Name |
tert-butyl-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWRMNUKGHDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8264441.png)



![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)


![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)


![2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL](/img/structure/B8264515.png)



